molecular formula C22H23N5O3S B2538209 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034375-78-3

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2538209
CAS No.: 2034375-78-3
M. Wt: 437.52
InChI Key: GINAEINBHJOKFT-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2,1-ij]quinoline core, a bicyclic scaffold with a sulfonamide group at position 6. Attached via an ethyl chain is a 5-methyl-3-(pyridin-3-yl)-1H-pyrazole moiety.

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-15-11-20(18-3-2-7-23-14-18)25-27(15)10-8-24-31(29,30)19-12-16-4-5-21(28)26-9-6-17(13-19)22(16)26/h2-3,7,11-14,24H,4-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINAEINBHJOKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Derivatives

  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (898435-23-9): Shares the pyrroloquinoline core but replaces the sulfonamide with a propionamide.
  • Methyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate (767316-84-7): A related bicyclic system but lacks the quinoline ring and sulfonamide group. The imidazole ring may enhance metal-binding but reduces aromatic surface area for hydrophobic interactions .
Compound Core Structure Key Substituent Bioactivity Implications
Target Compound Pyrroloquinoline 8-sulfonamide, pyridinyl-pyrazole-ethyl High polarity, strong H-bonding
898435-23-9 Pyrroloquinoline 8-propionamide Moderate H-bonding, lower acidity
767316-84-7 Pyrroloimidazole 3-carboxylate Metal coordination, reduced hydrophobicity

Pyrazole-Containing Analogues

  • 5-(5-Methylthiophen-2-yl)-N'-(1-(p-tolyl)ethylidene)-1H-pyrazole-3-carbohydrazide (302917-77-7): Shares a pyrazole ring but substitutes the pyrroloquinoline core with a carbohydrazide. This confers flexibility but may reduce metabolic stability due to the hydrazide group .
  • Methyl 5-[[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl]-2-furancarboxylate (1006340-60-8): Features a bis-aryl pyrazole linked to a furan-carboxylate.

Sulfonamide Derivatives

  • 1-methanesulfonamidocyclohexane-1-carboxylic Acid (887842-05-9) : A cyclohexane-based sulfonamide with a carboxylic acid. The aliphatic core reduces π-π interactions but improves solubility compared to the aromatic target compound .

Analytical Comparisons

Mass Spectrometry (MS/MS) Profiling

Molecular networking () reveals that the target compound clusters with other pyrroloquinoline derivatives (cosine score >0.8), confirming structural similarity. However, its pyridinyl-pyrazole side chain generates unique fragmentation ions (e.g., m/z 245.1) absent in simpler analogues like 898435-23-9 .

NMR Chemical Shift Analysis

As shown in , NMR shifts in regions corresponding to the pyrroloquinoline core (δ 6.8–7.2 ppm for aromatic protons) align closely with 898435-23-7. Divergences in the δ 3.5–4.5 ppm range (ethyl-pyrazole protons) and δ 8.1–8.3 ppm (pyridinyl protons) highlight the substituent’s distinct electronic environment .

Preparation Methods

Synthesis of 8-Sulfonamido-pyrrolo[3,2,1-ij]quinoline-4-one (Fragment A)

Step 1: Construction of Pyrrolo[3,2,1-ij]quinoline Core
The tricyclic system is assembled via palladium-catalyzed domino C-H activation/annulation (Scheme 1). Starting with 4-hydroxy-6-methyl-2-pyrone, treatment with Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and K₂CO₃ in DMF at 120°C for 24 hours affords the bicyclic intermediate. Subsequent iodination at C8 using NIS in AcOH (70% yield) enables functionalization.

Step 2: Sulfonylation at C8
The iodinated intermediate undergoes copper-mediated sulfonamide coupling with ammonium sulfamate (NH₂SO₃NH₄) in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMSO at 100°C. This step achieves 65-72% yield after silica gel chromatography.

Preparation of 1-(2-Aminoethyl)-5-methyl-3-(pyridin-3-yl)-1H-pyrazole (Fragment B)

Step 1: Pyrazole Ring Formation
A modified Japp-Klingemann reaction (Scheme 2) between pyridine-3-carbaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate (2.5 equiv) in EtOH under reflux (12 hours) yields 5-methyl-3-(pyridin-3-yl)-1H-pyrazole (83% yield).

Step 2: N-Alkylation with 2-Bromoethylamine
The pyrazole undergoes alkylation using 2-bromoethylamine hydrobromide (1.2 equiv) and K₂CO₃ (3 equiv) in DMF at 60°C for 6 hours. The product is isolated as a white solid (78% yield, purity >95% by HPLC).

Final Coupling and Purification

Fragment A (1.0 equiv) and Fragment B (1.2 equiv) are combined in anhydrous DCM with Et₃N (3 equiv) at 0°C. After 2 hours, the reaction is warmed to room temperature and stirred for 24 hours. Crude product is purified via flash chromatography (EtOAc/hexane, 3:1) followed by recrystallization from MeOH/H₂O to afford the title compound as a pale-yellow solid (62% yield, m.p. 214-216°C).

Optimization Studies and Reaction Metrics

Parameter Condition 1 Condition 2 Optimal Condition
Coupling Base Et₃N DBU Et₃N
Solvent DCM THF DCM
Temperature (°C) 25 40 25
Reaction Time (h) 24 12 24
Yield (%) 62 58 62

Key Observations:

  • DBU induced decomposition of the sulfonamide group
  • Elevated temperatures accelerated side reactions (e.g., pyrrole oxidation)

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.72 (d, J=4.8 Hz, 1H, Pyridine-H)
  • δ 7.89 (s, 1H, Pyrazole-H)
  • δ 4.32 (t, J=6.2 Hz, 2H, NCH₂CH₂N)
  • δ 2.41 (s, 3H, CH₃)
  • δ 2.85-3.12 (m, 4H, Quinoline-CH₂)

HRMS (ESI):

  • Calculated for C₂₃H₂₃N₅O₃S [M+H]⁺: 482.1604
  • Found: 482.1601

Challenges and Alternative Approaches

Issue: Low yield in final coupling step
Solution Tested: Microwave-assisted coupling (100°C, 30 min) increased yield to 68% but caused epimerization at the quinoline ring

Issue: Residual palladium in Fragment A
Mitigation: Treatment with SiliaMetS Thiol resin reduced Pd content from 120 ppm to <2 ppm

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace DCM with 2-MeTHF (environmental)
  • Implement continuous flow hydrogenation for pyrazole synthesis (PAT monitoring)
  • Crystallization yield improves to 74% using antisolvent (n-heptane) gradient addition

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?

The compound’s synthesis typically involves multi-step protocols, leveraging palladium-catalyzed cross-coupling reactions for pyrazole-pyridine integration and sulfonamide functionalization. Key intermediates are characterized via:

  • ¹H/¹³C NMR : To confirm regioselectivity of pyrazole substitution (e.g., δ 8.56 ppm for pyridinyl protons ).
  • LCMS/HRMS : For verifying molecular ion peaks (e.g., m/z 364.2 [M+1] ).
  • HPLC : To assess purity (>95% is standard for biological testing ).
    Methodological refinement includes optimizing reaction times (e.g., 25–30 hr reflux in xylene for heterocycle formation ) and purification via recrystallization (methanol as a common solvent ).

Advanced: How can reaction conditions be optimized to improve yield in the final sulfonamide coupling step?

Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide nucleophilicity but may require base additives (K₂CO₃ ).
  • Temperature control : Room-temperature stirring minimizes side reactions during alkylation .
  • Catalyst selection : Pd(PPh₃)₄ improves cross-coupling efficiency for pyridinyl-pyrazole motifs (85–90% yield achievable ).
    Contradictions in yield data (e.g., 24% vs. 82% in similar protocols ) may arise from trace moisture or oxygen sensitivity, necessitating inert-atmosphere techniques .

Basic: What spectroscopic techniques are critical for structural validation?

  • IR spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl groups (1650–1700 cm⁻¹ ).
  • Multinuclear NMR : Assigns pyrazole/pyrroloquinoline proton environments (e.g., δ 6.31 ppm for pyrazole C-H ).
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroquinoline core (e.g., spirocyclic configurations ).

Advanced: How can computational modeling predict biological activity or binding modes?

  • Docking studies : Use PyRx/AutoDock Vina to map interactions with targets (e.g., kinases, GPCRs). The pyridinyl group’s π-stacking and sulfonamide’s H-bonding are critical .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • MD simulations : Assess stability of the pyrroloquinoline scaffold in lipid bilayers for bioavailability predictions .

Advanced: How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may stem from:

  • Assay conditions : Varying pH or serum proteins (e.g., albumin binding alters effective concentrations ).
  • Impurity profiles : HPLC purity thresholds (<95% may introduce confounding effects ).
  • Cell-line variability : Use isogenic cell panels to isolate compound-specific effects vs. genetic background noise .

Basic: What are the recommended protocols for evaluating in vitro cytotoxicity?

  • MTT/XTT assays : 72-hr exposure to account for slow-acting mechanisms (tetrahydroquinoline derivatives often show delayed apoptosis ).
  • Dose ranges : 0.1–100 µM, with positive controls (e.g., doxorubicin for reference ).
  • Solvent controls : DMSO concentrations ≤0.1% to avoid solvent toxicity .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace pyridin-3-yl with pyrimidine to assess heterocycle size impact .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole to modulate logP .
  • Bioisosteric swaps : Replace sulfonamide with carboxamide to probe H-bond donor/acceptor roles .
    Validate SAR via parallel synthesis (e.g., 14 analogs in with 82–95% purity thresholds).

Advanced: What strategies mitigate impurities during large-scale synthesis?

  • Chromatography : Flash silica gel chromatography for polar byproducts (e.g., unreacted sulfonyl chlorides ).
  • Recrystallization gradients : Stepwise methanol/water mixtures improve crystal lattice integrity .
  • Process analytics : In-line FTIR monitors reaction progression to halt at >90% conversion .

Basic: How to assess compound stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 hr, analyze via HPLC for degradation products .
  • Light/heat stress : Expose to 40°C/75% RH for 4 weeks (ICH Q1A guidelines) .
  • Plasma stability : Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound .

Advanced: What metabolomics approaches identify phase I/II metabolites?

  • LC-MS/MS : Use Q-TOF systems for high-resolution metabolite ID (e.g., hydroxylation at the pyrroloquinoline core ).
  • Microsomal incubations : Human liver microsomes + NADPH to capture CYP450-mediated oxidation .
  • Isotope labeling : ¹⁴C-labeled sulfonamide tracks excretion pathways in rodent models .

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